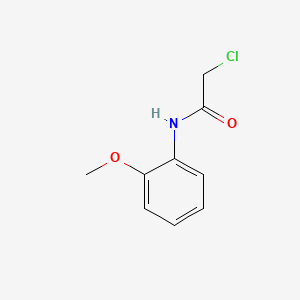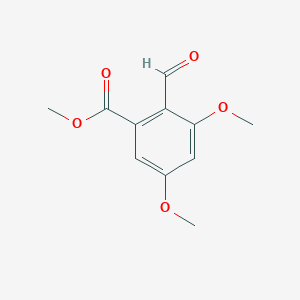
Methyl 2-formyl-3,5-dimethoxybenzoate
Overview
Description
Methyl 2-formyl-3,5-dimethoxybenzoate is an organic compound with the linear formula HCOC6H2(OCH3)2CO2CH3 . It has a molecular weight of 224.21 . This compound may be used in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .
Molecular Structure Analysis
The molecular structure of Methyl 2-formyl-3,5-dimethoxybenzoate consists of a benzene ring with two methoxy groups (OCH3), a formyl group (HC=O), and a methyl ester group (CO2CH3) .Chemical Reactions Analysis
Methyl 2-formyl-3,5-dimethoxybenzoate may be used in the preparation of methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .Physical And Chemical Properties Analysis
Methyl 2-formyl-3,5-dimethoxybenzoate has a melting point of 107-110 °C . The predicted boiling point is 370.8±42.0 °C and the predicted density is 1.199±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives and Intermediates : Methyl 2-formyl-3,5-dimethoxybenzoate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-dimethoxyphthalic anhydride, a compound used for further chemical reactions and syntheses, including the production of substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Pharmaceutical and Medicinal Research
- Anticancer Activity : Derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been studied for their potential anticancer activities. In vitro and in silico studies have been conducted on lung cancer cell lines, indicating the compound's relevance in cancer research (S. Sathish Kumar et al., 2018).
Material Science and Engineering
- Development of Molecular-Scale Devices : This compound has been incorporated into limited-porosity hydrogels for the creation of molecular-level dosing devices. These devices can release precise doses of drugs in response to applied light, demonstrating its application in controlled drug delivery systems (C. McCoy et al., 2007).
Chemical and Structural Analysis
- Crystallography and Molecular Interaction Studies : The crystal structures and molecular interactions involving derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been analyzed. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Ben Ebersbach et al., 2022).
Agricultural Applications
- Use in Pest Management : Certain derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been identified as effective antifeedants for pests like the pine weevil. This discovery has implications for agricultural pest management and the protection of crops (C. R. Unelius et al., 2006).
ConclusionMethyl 2-formyl-3,5-dimethoxybenzoate plays a significant role in various scientific fields, ranging from pharmaceutical research and controlled drug delivery to materials science and agricultural pest management. The compound's versatility in synthesis and application demonstrates
Scientific Research Applications of Methyl 2-formyl-3,5-dimethoxybenzoate
Synthesis and Characterization
- Synthesis of Derivatives and Intermediates : Methyl 2-formyl-3,5-dimethoxybenzoate is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 3,5-dimethoxyphthalic anhydride, a compound used for further chemical reactions and syntheses, including the production of substituted anthraquinones and hypericin derivatives (Liu Zuliang, 2007).
Pharmaceutical and Medicinal Research
- Anticancer Activity : Derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been studied for their potential anticancer activities. In vitro and in silico studies have been conducted on lung cancer cell lines, indicating the compound's relevance in cancer research (S. Sathish Kumar et al., 2018).
Material Science and Engineering
- Development of Molecular-Scale Devices : This compound has been incorporated into limited-porosity hydrogels for the creation of molecular-level dosing devices. These devices can release precise doses of drugs in response to applied light, demonstrating its application in controlled drug delivery systems (C. McCoy et al., 2007).
Chemical and Structural Analysis
- Crystallography and Molecular Interaction Studies : The crystal structures and molecular interactions involving derivatives of Methyl 2-formyl-3,5-dimethoxybenzoate have been analyzed. This research provides insights into the molecular geometry and bonding characteristics of such compounds (Ben Ebersbach et al., 2022).
properties
IUPAC Name |
methyl 2-formyl-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-7-4-8(11(13)16-3)9(6-12)10(5-7)15-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWARVBOEGPPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350879 | |
| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-formyl-3,5-dimethoxybenzoate | |
CAS RN |
52344-93-1 | |
| Record name | Methyl 2-formyl-3,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




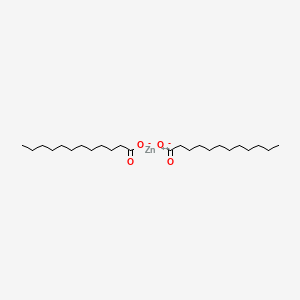

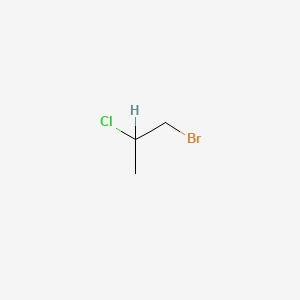
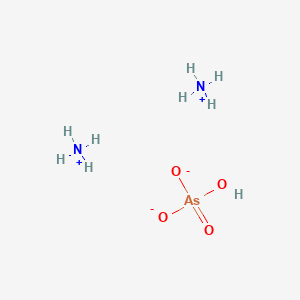
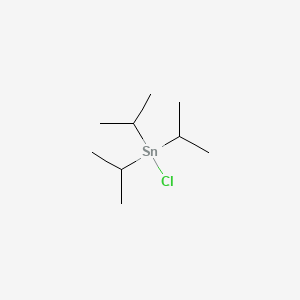

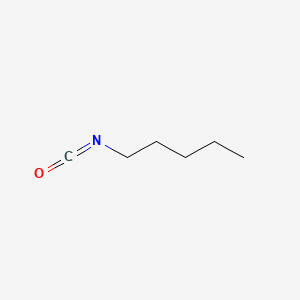
![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)



